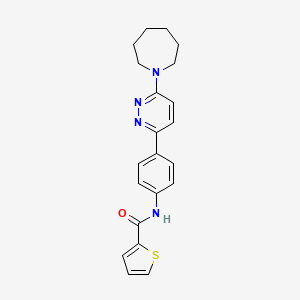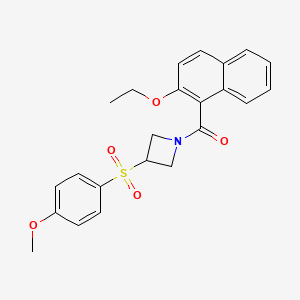
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a novel selective COX-2 inhibitor that has been shown to have promising anti-inflammatory and analgesic effects.
科学的研究の応用
Synthesis and Derivative Compounds
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is involved in the synthesis of substituted azetidinones, which are part of a larger class of heterocyclic motifs significant in medicinal and pharmaceutical chemistry. These compounds, like the derivatives synthesized by Jagannadham et al. (2019), demonstrate biological and pharmacological potencies (Jagannadham et al., 2019).
Inhibitory Potencies in Medical Research
This compound and its related derivatives have been explored for their inhibitory properties against certain enzymes. For instance, Akbaba et al. (2013) synthesized bromophenol derivatives, including compounds similar to (2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, and tested their inhibitory potencies against carbonic anhydrase enzymes (Akbaba et al., 2013).
Antiestrogenic Activity
Research by Jones et al. (1979) on similar compounds has demonstrated potent antiestrogenic activity, showing high binding affinity to estrogen receptors, which exceeds that of estradiol. This kind of research highlights the potential of these compounds in treatments related to estrogen receptor modulation (Jones et al., 1979).
Antibacterial Properties
The compound's derivatives also show promise in the field of antimicrobial research. Kishimoto et al. (1984) synthesized derivatives that exhibited potent antimicrobial activities, particularly against gram-negative bacteria. These findings suggest potential applications in the development of new antibiotics (Kishimoto et al., 1984).
特性
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-3-29-21-13-8-16-6-4-5-7-20(16)22(21)23(25)24-14-19(15-24)30(26,27)18-11-9-17(28-2)10-12-18/h4-13,19H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMIKUJDPYWCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxynaphthalen-1-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


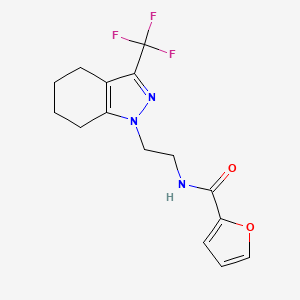
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549488.png)
![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)
![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
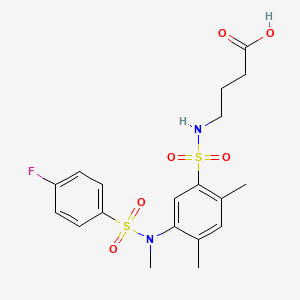
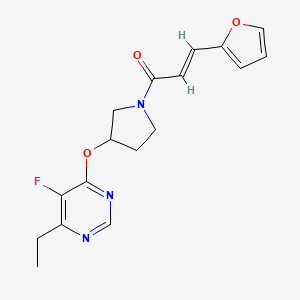
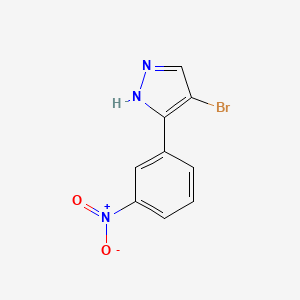
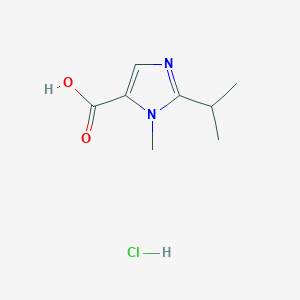
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
